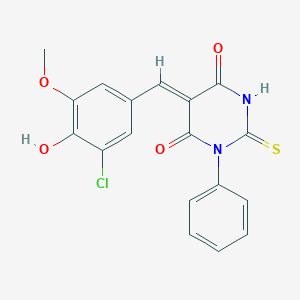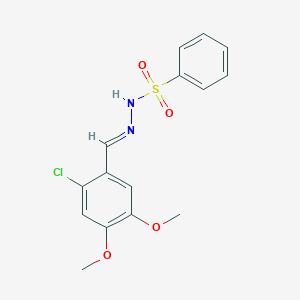![molecular formula C22H23N3O2 B423378 N'-[(E)-(2-butoxyphenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B423378.png)
N'-[(E)-(2-butoxyphenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2-butoxybenzylidene)-2-(1H-pyrrol-1-yl)benzohydrazide is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) connected to a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-butoxybenzylidene)-2-(1H-pyrrol-1-yl)benzohydrazide typically involves the condensation reaction between 2-butoxybenzaldehyde and 2-(1H-pyrrol-1-yl)benzohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The general reaction scheme is as follows:
2-butoxybenzaldehyde+2-(1H-pyrrol-1-yl)benzohydrazideAcOH, refluxN’-(2-butoxybenzylidene)-2-(1H-pyrrol-1-yl)benzohydrazide
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps, such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(2-butoxybenzylidene)-2-(1H-pyrrol-1-yl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.
Scientific Research Applications
N’-(2-butoxybenzylidene)-2-(1H-pyrrol-1-yl)benzohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of N’-(2-butoxybenzylidene)-2-(1H-pyrrol-1-yl)benzohydrazide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N’-(2-methoxybenzylidene)-2-(1H-pyrrol-1-yl)benzohydrazide
- N’-(2-ethoxybenzylidene)-2-(1H-pyrrol-1-yl)benzohydrazide
- N’-(2-propoxybenzylidene)-2-(1H-pyrrol-1-yl)benzohydrazide
Uniqueness
N’-(2-butoxybenzylidene)-2-(1H-pyrrol-1-yl)benzohydrazide is unique due to the presence of the butoxy group, which can influence its chemical reactivity and physical properties. This uniqueness can be leveraged in designing compounds with specific desired properties for various applications.
Properties
Molecular Formula |
C22H23N3O2 |
|---|---|
Molecular Weight |
361.4g/mol |
IUPAC Name |
N-[(E)-(2-butoxyphenyl)methylideneamino]-2-pyrrol-1-ylbenzamide |
InChI |
InChI=1S/C22H23N3O2/c1-2-3-16-27-21-13-7-4-10-18(21)17-23-24-22(26)19-11-5-6-12-20(19)25-14-8-9-15-25/h4-15,17H,2-3,16H2,1H3,(H,24,26)/b23-17+ |
InChI Key |
LXMKZWZBYHXDBZ-HAVVHWLPSA-N |
SMILES |
CCCCOC1=CC=CC=C1C=NNC(=O)C2=CC=CC=C2N3C=CC=C3 |
Isomeric SMILES |
CCCCOC1=CC=CC=C1/C=N/NC(=O)C2=CC=CC=C2N3C=CC=C3 |
Canonical SMILES |
CCCCOC1=CC=CC=C1C=NNC(=O)C2=CC=CC=C2N3C=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl benzoate](/img/structure/B423295.png)
![5-{3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B423296.png)

![N'~1~-((E)-1-{3-ETHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-1-BENZENESULFONOHYDRAZIDE](/img/structure/B423301.png)
![2-methoxy-4-[(E)-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B423302.png)
![N'-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-4-methoxybenzohydrazide](/img/structure/B423303.png)
![5-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-METHOXYPHENYL 1-BENZENESULFONATE](/img/structure/B423304.png)
![4-[2-(3-Bromobenzoyl)carbohydrazonoyl]-2-ethoxyphenyl 4-methoxybenzoate](/img/structure/B423305.png)
![N'-{3-[(2-chlorobenzyl)oxy]-4-methoxybenzylidene}-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B423309.png)

![N'-{3-[(4-chlorobenzyl)oxy]benzylidene}-2-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B423313.png)

![2-METHOXY-5-{[(E)-2-(1-NAPHTHYLCARBONYL)HYDRAZONO]METHYL}PHENYL 4-METHOXYBENZOATE](/img/structure/B423317.png)
![2-(4-chlorophenoxy)-N'-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}acetohydrazide](/img/structure/B423318.png)
